molecular formula C8H8FN3S B13867254 4-Flurobenzylidenehydrazinecarbothioamide

4-Flurobenzylidenehydrazinecarbothioamide

Cat. No.: B13867254
M. Wt: 197.24 g/mol
InChI Key: RDFBIASNXIDXSK-WZUFQYTHSA-N
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Description

4-Flurobenzylidenehydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of a fluorine atom attached to the benzylidene group, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Flurobenzylidenehydrazinecarbothioamide typically involves the condensation reaction between 4-fluorobenzaldehyde and thiosemicarbazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Flurobenzylidenehydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced hydrazinecarbothioamide derivatives.

    Substitution: Formation of substituted benzylidenehydrazinecarbothioamide derivatives.

Scientific Research Applications

4-Flurobenzylidenehydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of sensors for the detection of metal ions and other analytes.

Mechanism of Action

The mechanism of action of 4-Flurobenzylidenehydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can lead to the inhibition of enzymatic activities or the generation of reactive oxygen species. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Shares the fluorobenzyl group but differs in the functional group attached to the benzylidene moiety.

    4-Fluorobenzyl cyanide: Contains a cyanide group instead of the hydrazinecarbothioamide group.

    4-Quinolone-Carboxamide: Contains a quinolone group and is used as a fluorescent sensor.

Uniqueness

4-Flurobenzylidenehydrazinecarbothioamide is unique due to its specific combination of the fluorobenzyl group and the hydrazinecarbothioamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8FN3S

Molecular Weight

197.24 g/mol

IUPAC Name

[(Z)-(4-fluorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8FN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5-

InChI Key

RDFBIASNXIDXSK-WZUFQYTHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=S)N)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)F

Origin of Product

United States

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